gamma-Tocopherol

Catalog No.
S563161
CAS No.
54-28-4
M.F
C₂₈H₄₈O₂
M. Wt
416.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Tocopherol

CAS Number

54-28-4

Product Name

gamma-Tocopherol

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C₂₈H₄₈O₂

Molecular Weight

416.7 g/mol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1

InChI Key

QUEDXNHFTDJVIY-DQCZWYHMSA-N

SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Synonyms

(2R)-3,4-Dihydro-2,7,8-Trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; (+)- 2,7,8-Trimethyl-(7-methyl-d3)-2-(4,8,12-trimethyltridecyl)-6-chromanol; (+)-γ-Tocopherol; (2R,4’R,8’R)-γ-Tocopherol; (R,R,R)-γ-Tocopherol; D-γ-Tocopher

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O

Origin and Significance

Gamma-tocopherol is the most abundant form of vitamin E in the human diet, particularly prevalent in vegetable oils like soybean and corn oil []. While alpha-tocopherol receives more attention, research suggests gamma-tocopherol may have unique health benefits and warrants further investigation [].


Molecular Structure Analysis

Key Features

Gamma-tocopherol shares a similar structure with other tocopherols, consisting of a chromanol ring (a bicyclic structure) with a hydroxyl group (-OH) attached, and a long hydrocarbon tail (phytyl tail). The key difference lies in the methylation pattern on the chromanol ring. Gamma-tocopherol has methyl groups at positions 7 and 8 of the ring.

Notable Aspects

The specific placement of methyl groups influences the biological activity of tocopherols. Gamma-tocopherol's structure allows for efficient free radical scavenging due to the positioning of the methyl groups relative to the hydroxyl group [].


Chemical Reactions Analysis

Synthesis

Gamma-tocopherol is naturally synthesized in plants through the shikimate and methylerythritol phosphate pathways []. While laboratory synthesis is possible, it's a complex multi-step process not commonly employed commercially.

Decomposition

Gamma-tocopherol is susceptible to oxidation and degradation under light, heat, and exposure to air. This highlights the importance of proper storage conditions for foods rich in gamma-tocopherol [].

Other Reactions

Research suggests gamma-tocopherol might participate in cell signaling pathways and interact with other antioxidants, but detailed information on specific reactions is still emerging [].


Physical And Chemical Properties Analysis

  • Melting Point: 70-72 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in oils and organic solvents []
  • Stability: Sensitive to light, heat, and air []

The exact mechanism of action of gamma-tocopherol is still being explored. However, its antioxidant properties are well established. Gamma-tocopherol acts as a free radical scavenger, preventing cellular damage caused by oxidative stress []. Additionally, research suggests it might play a role in cell signaling and gene regulation [].

Gamma-tocopherol is generally considered safe for healthy adults at recommended intake levels. However, high doses may interfere with vitamin K function and blood clotting []. Gamma-tocopherol is non-flammable and non-reactive under normal conditions [].

Gamma-tocopherol (γ-tocopherol) is one of the eight forms of vitamin E, a group of fat-soluble antioxidants. While alpha-tocopherol (α-tocopherol) is the most common form found in the body, gamma-tocopherol is the predominant form in the American diet, particularly from vegetable oils and nuts [].

Bioavailability and Metabolism

Studies suggest that gamma-tocopherol may be absorbed as efficiently as alpha-tocopherol, but its body distribution and metabolism differ []. Gamma-tocopherol preferentially accumulates in certain tissues like adipose tissue, while alpha-tocopherol is preferentially taken up by the liver and incorporated into cell membranes []. Additionally, gamma-tocopherol undergoes more extensive metabolism compared to alpha-tocopherol, and its metabolites may contribute to some of its biological effects [, ].

Potential Health Benefits

Research is ongoing to explore the potential health benefits of gamma-tocopherol, with a focus on its antioxidant and anti-inflammatory properties [, ].

  • Antioxidant activity: Similar to other forms of vitamin E, gamma-tocopherol may help protect cells from damage caused by free radicals, potentially reducing the risk of chronic diseases like heart disease and cancer [, ]. However, more research is needed to confirm these potential benefits.
  • Anti-inflammatory activity: Gamma-tocopherol's metabolites may play a role in regulating inflammatory pathways, suggesting potential benefits for conditions like chronic obstructive pulmonary disease (COPD) and non-alcoholic fatty liver disease (NAFLD) [, ]. However, further research is needed to understand the mechanisms and potential clinical applications.

Physical Description

Clear, viscous, pale yellow oil which oxidises and darkens on exposure to air or light

XLogP3

10.3

UNII

8EF1Z1238F

Pharmacology

Gamma-Tocopherol is the orally bioavailable gamma form of the naturally-occurring fat-soluble vitamin E, found in certain nuts and seeds, with potential antioxidant activity. Although the exact mechanism of action of this tocopherol has yet to be fully identified, gamma-tocopherol appears to have the ability to scavenge free radicals, thereby protecting against oxidative damage.

MeSH Pharmacological Classification

Antioxidants

Other CAS

54-28-4

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE

Dates

Modify: 2023-08-15

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